molecular formula C22H28O12 B014236 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside CAS No. 225217-42-5

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

Cat. No. B014236
M. Wt: 484.4 g/mol
InChI Key: QVEUSHJADSGABK-WAPVNEFLSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside involves the construction of glycosidic linkages between fucopyranosyl and galactopyranoside units. A study by Watt et al. (1996) outlines the synthesis of closely related disaccharides through the assisted halide reaction, providing insights into the methodologies that could be applied for synthesizing compounds within this category. The crystal structure was determined using X-ray data, highlighting the detailed molecular arrangement and confirming the successful linkage between sugar units (Watt, Brasch, Larsen, Melton, & Simpson, 1996).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated through techniques like X-ray crystallography, providing valuable information on conformation and arrangement. The study by Watt et al. also detailed the conformation of the L-fucopyranosyl and D-galactopyranosyl residues, revealing their nominal conformations and interresidue torsion angles. This information is crucial for understanding the molecular interactions and stability of the compound (Watt et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is influenced by its functional groups and the presence of the glycosidic bond. Studies on similar compounds, such as those by Wiederschain et al. (1992), offer insights into the specificity and properties of lysosomal glycolipid hydrolases, demonstrating the compound's utility in studying enzyme specificity and activity (Wiederschain, Kozlova, Ilyina, Mikhaylova, & Beyer, 1992).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, can be inferred from the detailed molecular structure analysis. Although specific studies on these physical properties were not identified in this search, the methodologies used in the synthesis and structure determination studies provide a foundation for understanding these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are central to the utility of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside in biochemical assays. The compound's role as a substrate for glycosidases, as investigated by Wiederschain et al., highlights its relevance in biochemical diagnostics and research on lysosomal storage diseases (Wiederschain et al., 1992).

Scientific Research Applications

Enzyme Activity Detection

4-Methylumbelliferyl derivatives, including 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, are primarily used in the detection and study of enzyme activity. Wiederschain et al. (1992) highlighted the use of such derivatives in studying the specificity and properties of human lysosomal glycolipid hydrolases. This study underscores the utility of these compounds in biochemical tests for diseases like Krabbe's disease (Wiederschain et al., 1992).

Glycosidase Research

4-Methylumbelliferyl glycosides are also valuable in glycosidase research. For example, Karpova et al. (1991) demonstrated that 4-trifluoromethylumbelliferyl glycosides, which are structurally similar to 4-Methylumbelliferyl derivatives, are effective substrates for glycosidases and are useful in diagnosing diseases such as Gaucher and Hurler diseases (Karpova et al., 1991).

Synthesis and Structural Studies

The synthesis and structural analysis of such compounds is another significant application. Courtin-Duchateau and Veyrières (1978) discussed the synthesis of 4-methylumbelliferyl 1,2-cis-glycosides, contributing to the understanding of these compounds' chemical properties (Courtin-Duchateau & Veyrières, 1978).

Microbiology and Species Differentiation

In microbiology, these derivatives are used for species differentiation. Kämpfer et al. (1991) utilized 4-methylumbelliferyl-linked substrates, including 4-Methylumbelliferyl-beta-D-galactopyranoside, to differentiate species within the family Enterobacteriaceae (Kämpfer et al., 1991).

Diagnostic Applications

These compounds also have diagnostic applications. Van Diggelen et al. (1990) synthesized 4-Methylumbelliferyl-beta-D-galactopyranoside-6-sulphate for determining galactose-6-sulphate sulphatase activity, crucial in diagnosing Morquio A disease (Van Diggelen et al., 1990).

Crystal Structure Analysis

Research on the crystal structures of related compounds, such as methyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, helps in understanding the spatial arrangement and bonding characteristics of these molecules, as demonstrated by Watt et al. (1996) (Watt et al., 1996).

Fluorescence Probing in Lectin Molecules

4-Methylumbelliferyl-glycosides are used as fluorescence probes to study sugar-binding sites on lectin molecules. Decastel et al. (1984) researched the spectral properties of these compounds, shedding light on their interactions with lectins (Decastel et al., 1984).

Enzymatic Assays for Disease Detection

These derivatives are crucial in enzymatic assays for detecting diseases. For instance, Ben-yoseph et al. (1985) used 4-Methylumbelliferyl derivatives for the direct determination of hexosaminidase A in Tay-Sachs disease diagnosis (Ben-yoseph et al., 1985).

Safety And Hazards

The safety and hazards associated with the handling and use of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside are not specified in the search results. It’s always recommended to handle chemical substances with appropriate safety measures.


Future Directions

The future directions of research involving 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside are not clear from the search results. However, given its availability from chemical suppliers, it may be used in various research contexts31.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a subject matter expert.


properties

IUPAC Name

7-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-20(18(28)16(26)13(7-23)33-22)34-21-19(29)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUSHJADSGABK-WAPVNEFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

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